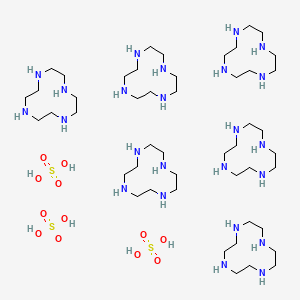
Hexacyclentrisulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexacyclentrisulfate, also known as 1,4,7,10,13,16-Hexaazacyclooctadecane trisulfate, is a compound with the molecular formula C12H30N6 · 3H2SO4. It is a cyclic compound containing six nitrogen atoms and three sulfate groups. This compound is known for its ability to form stable complexes with various metal ions, making it useful in a variety of chemical and industrial applications .
Preparation Methods
Hexacyclentrisulfate can be synthesized through several methods. One common synthetic route involves the reaction of 1,4,7,10,13,16-hexaazacyclooctadecane with sulfuric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the trisulfate salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Hexacyclentrisulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and other electrophiles.
Complexation: The compound forms stable complexes with metal ions, which can be used in various applications.
Scientific Research Applications
Hexacyclentrisulfate has a wide range of scientific research applications:
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metal ion interactions in biological systems.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems and diagnostic agents.
Industry: This compound is used in various industrial processes, including catalysis and materials science.
Mechanism of Action
The mechanism of action of hexacyclentrisulfate involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in catalysis, the metal complexes formed by this compound can facilitate chemical reactions by providing a stable environment for the reactants .
Comparison with Similar Compounds
Hexacyclentrisulfate can be compared with other similar compounds, such as:
1,4,8,11-Tetraazacyclotetradecane: Another cyclic compound with nitrogen atoms, but with a different ring size and number of nitrogen atoms.
Pentaethylenehexamine: A linear compound with multiple nitrogen atoms, used in similar applications but with different properties.
Triethylenetetramine: Another linear compound with nitrogen atoms, used in various chemical and industrial applications.
This compound is unique due to its specific ring size and the presence of three sulfate groups, which contribute to its stability and reactivity in forming metal complexes.
Properties
Molecular Formula |
C48H126N24O12S3 |
|---|---|
Molecular Weight |
1327.9 g/mol |
IUPAC Name |
sulfuric acid;1,4,7,10-tetrazacyclododecane |
InChI |
InChI=1S/6C8H20N4.3H2O4S/c6*1-2-10-5-6-12-8-7-11-4-3-9-1;3*1-5(2,3)4/h6*9-12H,1-8H2;3*(H2,1,2,3,4) |
InChI Key |
ZFHCTAGVQGIGOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNCCNCCN1.C1CNCCNCCNCCN1.C1CNCCNCCNCCN1.C1CNCCNCCNCCN1.C1CNCCNCCNCCN1.C1CNCCNCCNCCN1.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



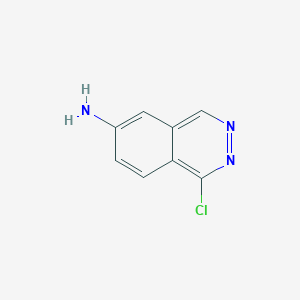

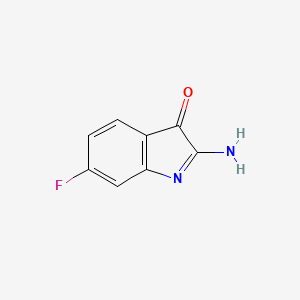
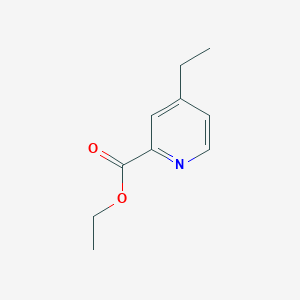
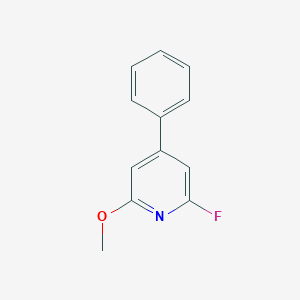
![tert-butyl N-[2-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]ethyl]carbamate](/img/structure/B13116939.png)
![(5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine](/img/structure/B13116943.png)
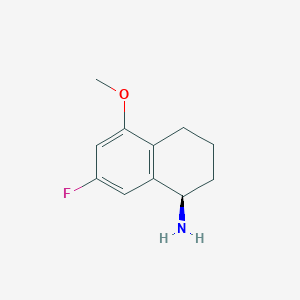
![5-Methyl-5H-pyrazolo[3,4-d][1,2,3]thiadiazole-6-carbonyl chloride](/img/structure/B13116950.png)

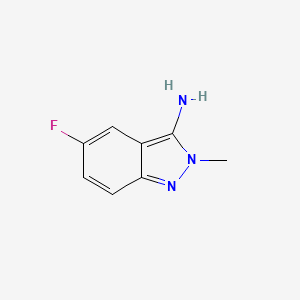
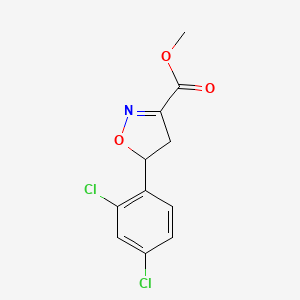
![3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B13116989.png)
